molecular formula C12H16FNO B14026157 ((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol

((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol

Cat. No.: B14026157
M. Wt: 209.26 g/mol
InChI Key: OTOSXFWOPVAVJX-NEPJUHHUSA-N
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Description

((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-yl)methanol (CAS 1318129-07-5) is a chiral fluorinated pyrrolidine derivative of high value in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C12H16FNO and a molecular weight of 209.26 , serves as a crucial stereochemically defined building block for the synthesis of more complex molecules. Its structure, featuring a benzyl group and a fluorinated chiral center, makes it a versatile intermediate for exploring structure-activity relationships in biologically active compounds. This chemical scaffold is relevant in the development of potential therapeutic agents, as indicated by its presence in patent literature related to novel compounds, including divalent IAP antagonists and Aurora kinase inhibitors . These research areas are pivotal in oncology, targeting cellular signaling pathways that regulate apoptosis and cell proliferation. The specific stereochemistry (2S,4R) is critical for its application, as it ensures the correct three-dimensional orientation for interacting with biological targets. Researchers utilize this compound as a key intermediate to introduce a fluorinated pyrrolidine moiety into candidate drugs, a modification that can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity. Please handle with care. Safety data indicates that this compound may be hazardous and can cause skin and eye irritation and respiratory irritation . Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended for research and further manufacturing applications only. It is strictly not for direct human or veterinary use .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

[(2S,4R)-1-benzyl-4-fluoropyrrolidin-2-yl]methanol

InChI

InChI=1S/C12H16FNO/c13-11-6-12(9-15)14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2/t11-,12+/m1/s1

InChI Key

OTOSXFWOPVAVJX-NEPJUHHUSA-N

Isomeric SMILES

C1[C@H](CN([C@@H]1CO)CC2=CC=CC=C2)F

Canonical SMILES

C1C(CN(C1CO)CC2=CC=CC=C2)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of ((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-yl)methanol generally involves:

  • Construction of the pyrrolidine ring with defined stereochemistry.
  • Introduction of the benzyl substituent at nitrogen.
  • Selective fluorination at the 4-position.
  • Installation of the hydroxymethyl group at the 2-position.

These steps require careful stereochemical control and protection/deprotection strategies to achieve the desired (2S,4R) configuration.

Starting Materials

Common starting materials include:

  • Chiral amino alcohols or proline derivatives as chiral pool precursors.
  • Benzyl bromide or benzyl chloride for N-benzylation.
  • Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or electrophilic fluorination reagents.
  • Reducing agents like lithium aluminum hydride (LiAlH4) for hydroxymethyl group formation.

Stepwise Preparation Protocol (Representative Example)

  • Chiral Pyrrolidine Core Formation:

    Starting from enantiopure proline or a related amino acid, the pyrrolidine ring is constructed or modified to maintain stereochemistry. For example, cis-4-hydroxy-D-proline can be converted to methyl (2R,4R)-4-hydroxy-1-N-(4-methoxybenzyl)pyrrolidine-2-carboxylate via esterification and N-protection steps.

  • Fluorination at the 4-Position:

    The 4-hydroxy group is converted into a good leaving group (e.g., mesylate) using methanesulfonyl chloride (MsCl) and triethylamine (Et3N) in dichloromethane at 0 °C, followed by nucleophilic substitution with fluoride sources or fluorinating reagents to install the fluorine atom stereoselectively.

  • N-Benzylation:

    The nitrogen atom is benzylated using benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a phase-transfer catalyst (e.g., tetrabutylammonium iodide) in acetonitrile at ambient temperature.

  • Reduction to Hydroxymethyl Group:

    The ester or carboxylate intermediate is reduced to the corresponding hydroxymethyl group using LiAlH4 in tetrahydrofuran (THF) at 0 °C, yielding this compound.

  • Protection and Deprotection Steps:

    Protecting groups such as tert-butyldiphenylsilyl (TBDPS) or tert-butyldimethylsilyl (TBDMS) may be used to mask hydroxyl groups during intermediate steps, removed later under mild acidic or fluoride ion conditions.

Reaction Conditions and Yields

Step Reaction Reagents/Conditions Yield (%) Notes
1 Esterification/N-protection MeOH, SOCl2, reflux, 16h ~80 From cis-4-hydroxy-D-proline
2 Mesylation MsCl, Et3N, CH2Cl2, 0 °C to rt, 14h Quantitative Converts OH to mesylate
3 Nucleophilic fluorination Fluoride source (e.g., KF), DMF, elevated temp 60-75 Stereoselective substitution
4 N-Benzylation BnBr, K2CO3, nBu4NI, CH3CN, rt 70-85 Phase transfer catalysis
5 Reduction LiAlH4, THF, 0 °C 65-90 Converts ester to alcohol
6 Protection/deprotection TBDMSCl or TBDPSCl, Et3N, DMAP, CH2Cl2 80-90 Protects hydroxyl groups

Stereochemical Control and Analysis

  • The (2S,4R) stereochemistry is maintained by starting from enantiopure amino acid precursors and using stereospecific fluorination methods.
  • Electrophilic fluorination at the 4-position often proceeds with inversion or retention depending on the leaving group and reaction conditions.
  • Chiral HPLC, nuclear magnetic resonance (NMR) including $$^{19}F$$ NMR, and Mosher’s ester analysis are employed to confirm stereochemical purity.
  • Nuclear Overhauser Effect (NOE) NMR experiments help elucidate conformational preferences influenced by fluorine’s electronegativity.

Analytical Data and Characterization

Analytical Method Purpose Typical Results
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation Found m/z consistent with C12H16FNO (209.26 g/mol)
$$^{1}H$$ and $$^{13}C$$ NMR Structural confirmation, stereochemistry Characteristic chemical shifts for benzyl, pyrrolidine, and hydroxymethyl protons
$$^{19}F$$ NMR Fluorine incorporation and environment Sharp singlet or multiplet depending on coupling
Chiral HPLC Enantiomeric purity >95% enantiomeric excess reported in optimized syntheses
Melting Point Purity assessment Sharp melting point consistent with literature

Summary Table of Key Synthetic Parameters

Parameter Details
Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
Key Reagents MsCl, Et3N, BnBr, LiAlH4, fluorinating agents (e.g., DAST)
Solvents CH2Cl2, MeOH, THF, DMF, CH3CN
Temperature Range 0 °C to reflux
Typical Reaction Times 1–16 hours depending on step
Yield Range 60–90% per step
Stereochemical Outcome (2S,4R) configuration maintained

Chemical Reactions Analysis

Types of Reactions

((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Corresponding ketone.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules and as a ligand in asymmetric catalysis.

    Biology: Investigated for its potential as a probe in studying biological processes involving fluorinated compounds.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol involves its interaction with specific molecular targets and pathways The fluorine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors The benzyl group may enhance lipophilicity, facilitating membrane permeability and bioavailability

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Stereochemistry Biological Activity Reference
((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol 1-Benzyl, 4-F, 2-CH2OH (2S,4R) Inferred: Potential GABA modulation, anti-inflammatory
N-Methyl-(2S,4R)-trans-4-hydroxy-L-proline 4-OH, N-methyl (2S,4R) Anticonvulsant, reduces oxidative stress, modulates dopamine/glutamate
((2R,4S)-4-Aminopyrrolidin-2-YL)methanol 2HCl 4-NH2, 2-CH2OH (2R,4S) Inferred: Altered receptor binding due to stereochemistry
1-Benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate 1-Benzyl, 4-F, 2-COOCH3 (2S,4R) Inferred: Ester groups enhance lipophilicity

Key Differences and Implications

Stereochemical Effects: The (2S,4R) configuration in the target compound and N-methyl-(2S,4R)-trans-4-hydroxy-L-proline is associated with anticonvulsant activity, likely due to enhanced binding to GABA receptors. In contrast, the (2R,4S) isomer ((2R,4S)-4-aminopyrrolidin-2-YL)methanol 2HCl may exhibit reduced efficacy due to steric hindrance or mismatched receptor interactions.

Substituent Impact :

  • Fluorine vs. Hydroxyl Groups : The 4-fluoro substituent in the target compound increases lipophilicity and metabolic stability compared to the 4-hydroxy group in N-methyl-(2S,4R)-trans-4-hydroxy-L-proline . This could enhance blood-brain barrier penetration but reduce antioxidant capacity.
  • Benzyl Group : The 1-benzyl moiety (shared with 1-benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate ) may enhance binding to aromatic-rich regions of enzymes or receptors, such as those involved in neurotransmitter regulation.

Functional Group Variations: The hydroxymethyl group (-CH2OH) at the 2-position in the target compound contrasts with the ester (-COOCH3) in the dicarboxylate derivative .

Table 2: Pharmacological and Physicochemical Properties

Property Target Compound N-Methyl-(2S,4R)-trans-4-hydroxy-L-proline (2R,4S)-4-Aminopyrrolidin-2-YL)methanol 2HCl
Molecular Weight (g/mol) ~239.3 (calculated) ~175.2 ~207.1 (with 2HCl)
LogP (Predicted) ~1.8 ~-1.2 ~0.5
Key Therapeutic Mechanism GABA modulation, anti-inflammatory Antioxidant, anticonvulsant Unclear
Metabolic Stability High (fluorine substitution) Moderate (hydroxyl group) Low (amine may undergo oxidation)

Research Findings and Inferences

  • Anticonvulsant Potential: Analogous to N-methyl-(2S,4R)-trans-4-hydroxy-L-proline , the target compound may delay seizure onset by modulating glutamate and dopamine levels, though its fluorinated structure likely shifts the mechanism toward GABAergic pathways.
  • Anti-inflammatory Activity : The benzyl group could suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6), as seen in related pyrrolidine derivatives .
  • Synthetic Challenges : The (2S,4R) configuration requires precise stereocontrol during synthesis, similar to the dicarboxylate derivative in .

Biological Activity

((2S,4R)-1-Benzyl-4-fluoropyrrolidin-2-YL)methanol is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyrrolidine Ring : A five-membered ring containing nitrogen.
  • Fluorine Atom : Attached to the carbon adjacent to the nitrogen, influencing its biological activity.
  • Benzyl Group : Enhances lipophilicity and may affect receptor binding.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Pyrrolidine Ring : Cyclization of amino alcohols or amino acids.
  • Fluorination : Utilizing reagents such as diethylaminosulfur trifluoride (DAST).
  • Hydroxymethylation : Addition of a hydroxymethyl group via formaldehyde.
  • Hydrochloride Salt Formation : Treatment with hydrochloric acid for enhanced solubility.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably:

  • MCF-7 Cell Line : The compound exhibited moderate growth inhibitory activity.
  • MDA-MB-468 Cell Line : Demonstrated more potent activity compared to MCF-7, with certain derivatives showing GI50 values below 10 µM, indicating significant cytotoxicity.
CompoundCell LineGI50 Value (µM)
1jMDA-MB-4686.57
Ref 1MDA-MB-4685.2
1cMCF-78.03
Ref 2MCF-79.6

These findings suggest that modifications to the benzyl substituent can significantly influence the compound's anticancer efficacy.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Receptor Binding : The fluorine atom and hydroxymethyl group enhance binding affinity to specific receptors or enzymes.
  • Biochemical Pathway Modulation : Interactions with molecular targets can lead to alterations in signaling pathways associated with cell proliferation and apoptosis.

Case Studies

In a study published in Nature, researchers investigated the effects of various fluorinated compounds on cancer cell viability. This compound was among those tested, revealing promising results in inhibiting tumor growth in vitro and in vivo models .

Research Applications

The compound has potential applications in:

  • Drug Development : As a precursor for synthesizing novel therapeutic agents targeting cancer.
  • Biochemical Research : Studying its interactions with biomolecules can provide insights into its pharmacological properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving stereochemical control in the synthesis of ((2S,4R)-1-benzyl-4-fluoropyrrolidin-2-YL)methanol?

  • Methodological Answer : The stereochemistry of fluorinated pyrrolidines is critical for biological activity. A chiral pool approach using enantiopure starting materials (e.g., fluorinated proline derivatives) can ensure stereocontrol. For example, lists stereoisomers of benzyl-fluoropyrrolidinylmethanol, highlighting the need for precise reaction conditions (e.g., asymmetric hydrogenation or enzymatic resolution) to avoid racemization. Fluorination at the 4-position may require low-temperature lithiation followed by electrophilic fluorination . Post-synthetic characterization via chiral HPLC or NMR (e.g., Mosher’s ester analysis) is essential to confirm configuration .

Q. How can researchers characterize the conformational stability of this compound in solution?

  • Methodological Answer : Fluorine’s electron-withdrawing effect influences pyrrolidine ring puckering. Nuclear Overhauser Effect (NOE) NMR experiments can map spatial proximities of protons to determine dominant conformers. For instance, demonstrated fluoroproline’s preference for the Cγ-endo conformation in proteins via NOESY and thermal denaturation. Similarly, variable-temperature NMR (e.g., −40°C to 50°C) can reveal conformational dynamics, while DFT calculations (e.g., Gaussian) predict energy barriers between puckered states .

Q. What analytical techniques are recommended for purity assessment and structural validation of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹⁹F NMR are critical for verifying molecular weight and fluorine incorporation. and detail NMR protocols for fluorinated aromatics, applicable here (e.g., coupling constants for vicinal H-F interactions). HPLC with UV/RI detection (e.g., C18 column, acetonitrile/water gradient) identifies impurities. Melting point analysis (e.g., ) provides additional purity metrics but may require modification for hygroscopic compounds .

Advanced Research Questions

Q. How does the 4-fluorine substituent influence the compound’s reactivity in nucleophilic substitution or hydrogen-bonding interactions?

  • Methodological Answer : Fluorine’s electronegativity alters electron density at adjacent carbons. Kinetic studies (e.g., monitoring SN2 reactions via ¹⁹F NMR) can quantify steric and electronic effects. For hydrogen bonding, IR spectroscopy (e.g., O-H stretching frequency shifts in methanol) or X-ray crystallography (as in ’s protein studies) reveals interactions. Computational tools (e.g., Spartan) model electrostatic potential surfaces to predict nucleophilic attack sites .

Q. What experimental designs are suitable for resolving contradictions in stability data between this compound and its stereoisomers?

  • Methodological Answer : Comparative stability studies should include:

  • Thermal analysis : TGA/DSC to compare decomposition temperatures.
  • Chemical stability : Exposure to acidic/basic conditions (e.g., 0.1M HCl/NaOH at 25°C) with LC-MS monitoring.
  • Conformational analysis : X-ray crystallography (as in ) to correlate stability with ring puckering. ’s synthesis of fluorinated tetrahydrofuran derivatives exemplifies systematic stereochemical comparisons .

Q. How can this compound be integrated into rational drug design, particularly for targeting proteins with proline-dependent folding pathways?

  • Methodological Answer : Fluorinated pyrrolidines mimic proline’s rigid structure. showed fluoroproline’s role in stabilizing ubiquitin via pre-organized conformations. For drug design:

  • Docking studies : Use AutoDock Vina to predict binding to prolyl hydroxylases or proteases.
  • Biological assays : Test proteasome inhibition (e.g., fluorogenic substrate cleavage assays) or thermal shift assays to measure target protein stabilization .

Data Contradiction and Validation

Q. How to address discrepancies in reported synthetic yields for fluorinated pyrrolidine derivatives?

  • Methodological Answer : Reproducibility issues often arise from trace moisture or variable catalyst loading. Systematic optimization (e.g., Design of Experiments) should test parameters like solvent purity (anhydrous vs. technical grade), catalyst equivalents (e.g., Pd/C vs. PtO₂), and reaction time. ’s pinacol boronate synthesis (69–95% yields) highlights the impact of stoichiometry and workup protocols .

Tables for Key Data

Property Technique Reference Example
Stereochemical purityChiral HPLC (Daicel CHIRALPAK®) (≥98% HPLC purity)
Fluorine incorporation¹⁹F NMR (δ −180 to −220 ppm) (¹⁹F-NMR data)
Thermal stabilityTGA (10°C/min, N₂ atmosphere) (mp 162–163°C)
Conformational analysisNOESY/ROESY NMR (ubiquitin study)

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